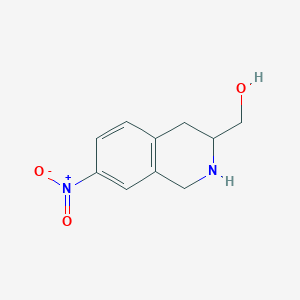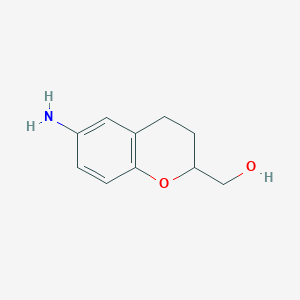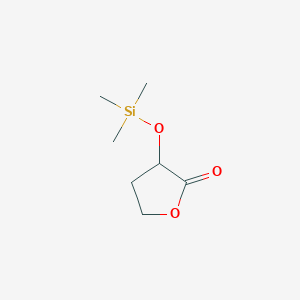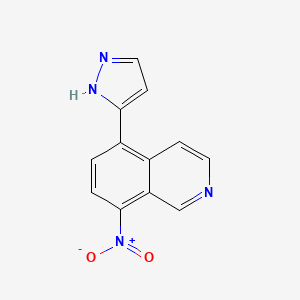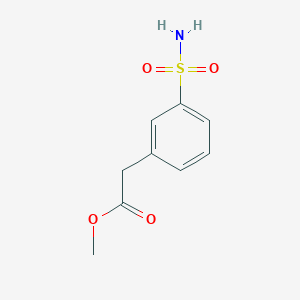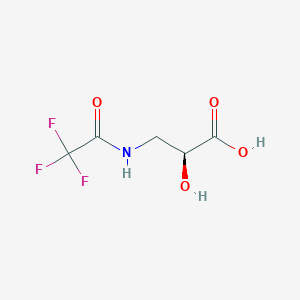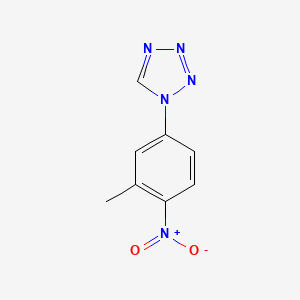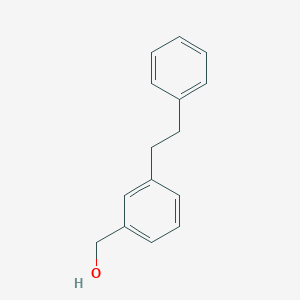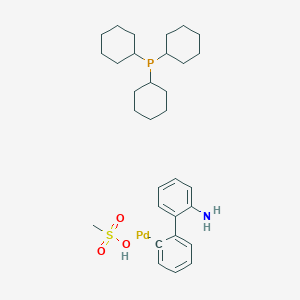![molecular formula C18H27N3O2 B8538028 tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8538028.png)
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(pyridin-4-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with pyridine derivatives under specific conditions . The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating various chemical transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyridin-4-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it an effective ligand in catalytic processes. The diazaspirodecane structure provides stability and rigidity, enhancing its binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its combination of a pyridine ring and a diazaspirodecane structure. This combination provides distinct chemical and biological properties, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)20-11-6-18(7-12-20)8-13-21(14-18)15-4-9-19-10-5-15/h4-5,9-10H,6-8,11-14H2,1-3H3 |
InChI Key |
DBYDXVDJJFUXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
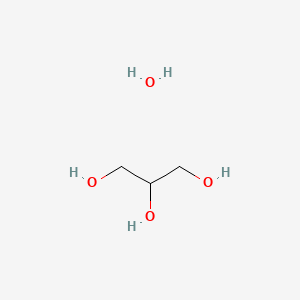
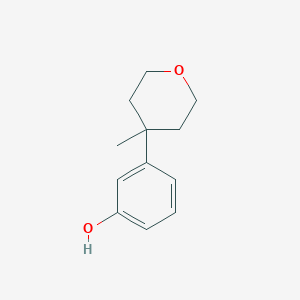
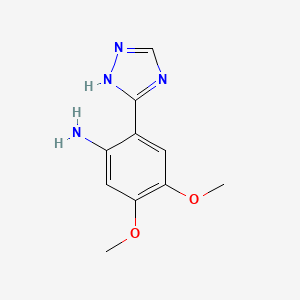
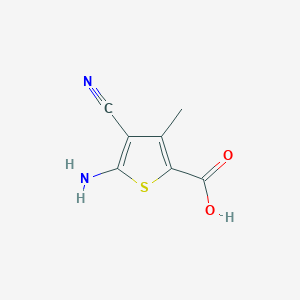
![5-Nitrobenzo[d]isoxazole-3,6-diol](/img/structure/B8537968.png)
